molecular formula C10H7N3 B1322254 3-(1H-Imidazol-2-yl)benzonitrile CAS No. 488115-43-1

3-(1H-Imidazol-2-yl)benzonitrile

Cat. No. B1322254
M. Wt: 169.18 g/mol
InChI Key: QERNRIRJJZUTJA-UHFFFAOYSA-N
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Description

The compound "3-(1H-Imidazol-2-yl)benzonitrile" is a chemical structure that is part of a broader class of compounds known as benzimidazoles. Benzimidazoles are heterocyclic compounds featuring a fusion of benzene and imidazole rings. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The imidazole ring, in particular, is a five-membered planar ring with two non-adjacent nitrogen atoms that is found in many important biological molecules, including histamine and the amino acid histidine .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the imidazole ring followed by various functionalization reactions. For instance, the synthesis of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles, which are structurally related to "3-(1H-Imidazol-2-yl)benzonitrile", has been achieved using structure-based design and has shown potent cellular activity as farnesyltransferase inhibitors . Another related compound, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, was synthesized via N-alkylation, demonstrating the versatility of synthetic approaches in this chemical class .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the orientation of the heterocyclic rings and the nature of substituents attached to these rings. For example, the crystal structure analysis of a diazenyl-substituted perhydrobenzo[d]imidazole compound revealed a distinct V-shape conformation, highlighting the impact of substituents on the overall molecular conformation . Theoretical calculations, such as density functional theory (DFT), are often employed to predict and understand the molecular and spectroscopic features of these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including N-alkylation, electrophilic substitution, and nucleophilic displacement, depending on the functional groups present. The reactivity of these compounds is influenced by the electronic properties of the substituents, which can be tailored to achieve specific chemical transformations or biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, fluorescence, and thermal stability, are crucial for their practical applications. Some derivatives exhibit fluorescent properties in solution, which can be useful for imaging and diagnostic purposes. The photophysical properties of these compounds are often studied to understand their absorption and emission characteristics in the UV-visible region . Additionally, their thermal stability is an important factor for their potential use in various industrial and pharmaceutical applications .

Scientific Research Applications

Coordination Polymers and Hydrothermal Synthesis

Research by Agarwal et al. (2015) and Aijaz et al. (2011) has demonstrated the use of 3-(1H-Imidazol-2-yl)benzonitrile in the synthesis and structural characterization of novel coordination polymers. These polymers have been synthesized under hydrothermal conditions, showcasing the compound's utility in creating complex molecular structures with potential applications in material science (Agarwal & Bharadwaj, 2015) (Aijaz, Sañudo, & Bharadwaj, 2011).

Gas Adsorption and Magnetic Studies

The compound has been used in the synthesis of coordination polymers that exhibit selective gas adsorption properties. Agarwal et al. (2012) and Agarwal et al. (2013) demonstrated how these polymers can selectively adsorb gases like CO2, highlighting their potential in gas storage and separation technologies (Agarwal et al., 2012) (Agarwal, Aijaz, Sañudo, Xu, & Bharadwaj, 2013).

Luminescent Properties and Crystal Structures

Research by Tang et al. (2018) explored the mediated luminescent properties of salts with 4-((1H-imidazol-1-yl)methyl)benzonitrile. This study showcases the potential use of the compound in developing new materials with specific luminescent properties (Tang, Wang, & Ng, 2018).

Synthesis of Novel Compounds with Potential Biological Applications

Shankar et al. (2017) utilized a similar compound in the synthesis and biological evaluation of new analogs as potential anti-inflammatory and antioxidant agents. This indicates the relevance of 3-(1H-Imidazol-2-yl)benzonitrile in medicinal chemistry (Shankar, Jalapathi, Valeru, Angajala, Saikrishna, & Kudle, 2017).

properties

IUPAC Name

3-(1H-imidazol-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERNRIRJJZUTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624899
Record name 3-(1H-Imidazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Imidazol-2-yl)benzonitrile

CAS RN

488115-43-1
Record name 3-(1H-Imidazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Angibaud, L Mevellec, C Meyer, X Bourdrez… - European journal of …, 2007 - Elsevier
Based on the structure of R115777 (tipifarnib, Zarnestra ® ), a series of farnesyltransferase inhibitors have been synthesized by modification of the 2-quinolinone motif and transposition …
Number of citations: 14 www.sciencedirect.com

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